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molecular formula C9H9NO B1268205 6-Aminoindanone CAS No. 69975-65-1

6-Aminoindanone

Cat. No. B1268205
M. Wt: 147.17 g/mol
InChI Key: UOJCPAAEKXNPQT-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

A mixture of the 6-nitroindan-1-one (10 g, 56 mmol) and 10% Pd/C (2.0 g) in MeOH (200 mL) was stirred under 30 psi of H2 at RT for 3 h. After filtration, the filtrate was concentrated to afford 6-aminoindan-1-one (7.2 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 7.17 (d, J1=8.1 Hz, 1H), 6.87 (d, J=8.1 Hz, 1H), 6.71 (s, 1H), 5.24 (s, 2H), 2.85 (t, J=5.4 Hz, 2H), 2.49 (t, J=5.7 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under 30 psi of H2 at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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